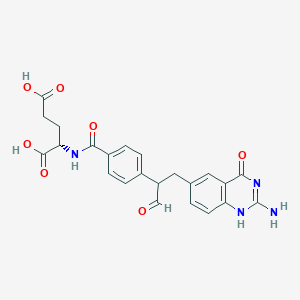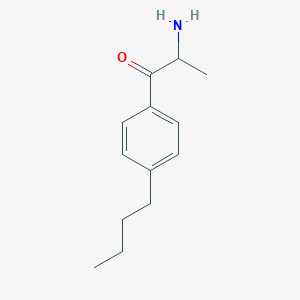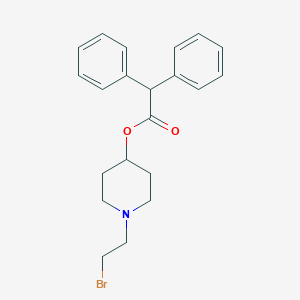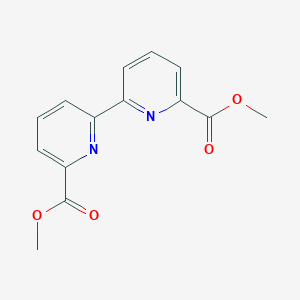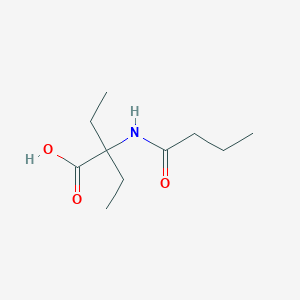
2-(Butanoylamino)-2-ethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butanoylamino)-2-ethylbutanoic acid, also known as L-leucine ethyl ester or simply L-EE, is a modified form of the amino acid L-leucine. It is commonly used in scientific research as a dietary supplement and is believed to have numerous biochemical and physiological effects on the body.
Mécanisme D'action
L-EE works by increasing the levels of amino acids in the body, which in turn stimulates the production of protein. This leads to an increase in muscle mass and strength, as well as improved recovery after exercise.
Effets Biochimiques Et Physiologiques
In addition to its effects on muscle growth and recovery, L-EE has also been shown to have a number of other biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and enhanced immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using L-EE in scientific research is its ability to increase muscle protein synthesis and improve athletic performance. However, there are also some limitations to its use, including the potential for side effects such as nausea, diarrhea, and stomach cramps.
Orientations Futures
There are a number of potential future directions for research on L-EE. These include further studies on its effects on muscle growth and recovery, as well as investigations into its potential use as a treatment for various medical conditions such as diabetes and cancer. Additionally, more research is needed to fully understand the mechanism of action of L-EE and its effects on the body.
Méthodes De Synthèse
The synthesis of L-EE involves the reaction of 2-(Butanoylamino)-2-ethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of filtration and distillation steps to obtain pure L-EE.
Applications De Recherche Scientifique
L-EE has been extensively studied for its potential use as a dietary supplement in various scientific research studies. It has been shown to have a number of beneficial effects on the body, including increased muscle protein synthesis, improved athletic performance, and enhanced recovery after exercise.
Propriétés
Numéro CAS |
141745-60-0 |
|---|---|
Nom du produit |
2-(Butanoylamino)-2-ethylbutanoic acid |
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(butanoylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |
Clé InChI |
LIHPVECKDVRYTB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
SMILES canonique |
CCCC(=O)NC(CC)(CC)C(=O)O |
Synonymes |
Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




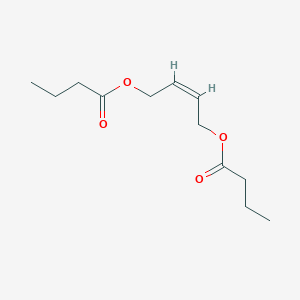
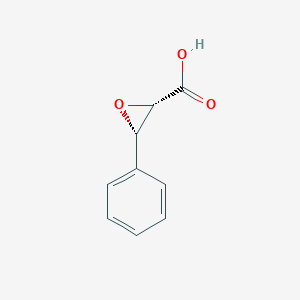
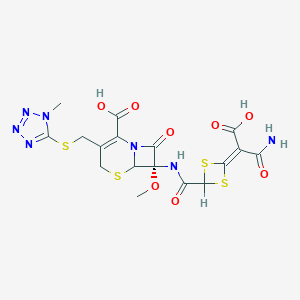
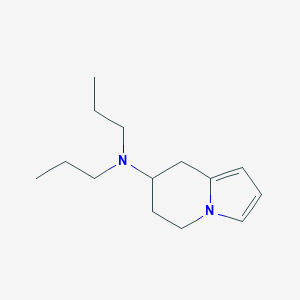
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

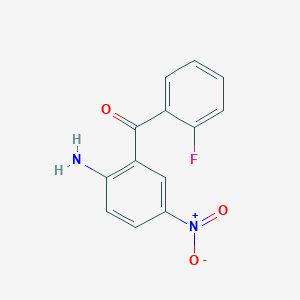
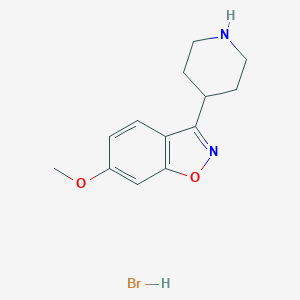
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
